

An In-depth Technical Guide to the Physicochemical Properties of Hydroxypivalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-2,2-dimethylpropanoic acid

Cat. No.: B184259

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxypivalic acid, systematically known as **3-hydroxy-2,2-dimethylpropanoic acid**, is a bifunctional organic compound of significant interest in various industrial and research sectors. [1][2][3] Its unique structure, featuring both a hydroxyl and a carboxylic acid group attached to a sterically hindered neopentyl backbone, imparts a distinct set of chemical and physical properties.[3][4] This guide provides a comprehensive overview of the physicochemical properties of hydroxypivalic acid, its synthesis, and its applications, with a focus on data relevant to research and development professionals.

Core Physicochemical Properties

The properties of hydroxypivalic acid are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Chemical Identification

Property	Value	Reference
IUPAC Name	3-hydroxy-2,2-dimethylpropanoic acid	[5]
Synonyms	2,2-Dimethyl-3-hydroxypropionic acid, Oxypivalic acid	[2] [4] [6] [7]
CAS Number	4835-90-9	[1] [2] [8]
Molecular Formula	C5H10O3	[1] [2] [5] [8] [9]
Molecular Weight	118.13 g/mol	[2] [5] [9]
Canonical SMILES	CC(C)(CO)C(=O)O	[1] [5]
InChIKey	RDFQSFOGKVZWKF-UHFFFAOYSA-N	[1] [8]
pKa	4.55 ± 0.10 (Predicted)	[1]
LogP	-0.02	[10]

Table 2: Physical Properties

Property	Value	Reference
Appearance	White to off-white crystalline solid/powder	[1] [2] [3] [6]
Melting Point	124-127 °C. There are conflicting reports, with some sources citing -16 °C, which may refer to a molten solid or a different purity grade.	[2] [6] [7] [9]
Boiling Point	164-166 °C at 20 mm Hg	[9] [10]
Density	1.221 g/mL at 25 °C	[9] [10]
Flash Point	>230 °F (>110 °C)	[9] [10]
Vapor Pressure	0.446 Pa at 25 °C	[9] [10]
Refractive Index (n _{20/D})	1.5215	[9] [10]

Table 3: Solubility Profile

Solvent	Solubility	Reference
Water	Soluble	[1] [2] [6] [9]
Methanol	Soluble	[6]
Ethanol	Moderately soluble	[1]
Acetone	Moderately soluble	[1] [2]
Chloroform	Sparingly soluble (especially when heated)	[2] [10]

Experimental Protocols: Synthesis of Hydroxypivalic Acid

Several synthetic routes to hydroxypivalic acid have been established, primarily involving the oxidation of precursor molecules. These methods are crucial for its industrial production.

Oxidation of Hydroxypivalaldehyde with Hydrogen Peroxide

This method is a common industrial process for preparing hydroxypivalic acid.[\[11\]](#)

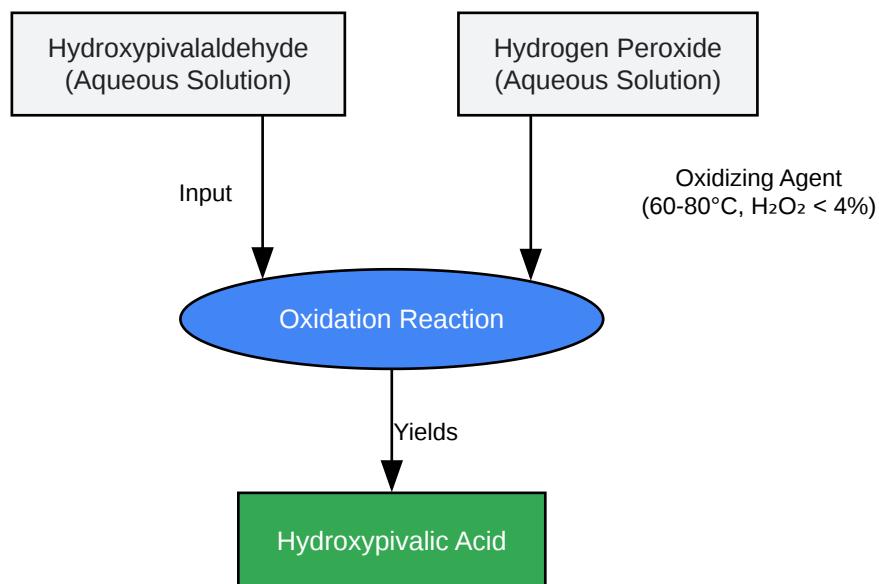
- Principle: The aldehyde group of hydroxypivalaldehyde is selectively oxidized to a carboxylic acid using hydrogen peroxide as the oxidizing agent.
- Detailed Methodology:
 - An aqueous solution of hydroxypivalaldehyde is prepared and placed in a reaction vessel.
 - The solution is heated to a temperature range of 60°C to 80°C.
 - An aqueous solution of hydrogen peroxide is metered into the hydroxypivalaldehyde solution. The addition rate is carefully controlled to ensure that the concentration of hydrogen peroxide in the reaction mixture does not exceed 4% by weight. This control is critical for safety and to prevent side reactions.
 - The reaction is monitored, and the addition of hydrogen peroxide is stopped when the concentration of hydroxypivalaldehyde falls below 1% by weight.
 - Upon completion, the resulting hydroxypivalic acid can be isolated and purified.

Aldol Condensation Followed by Oxidation

This pathway utilizes readily available starting materials.[\[12\]](#)

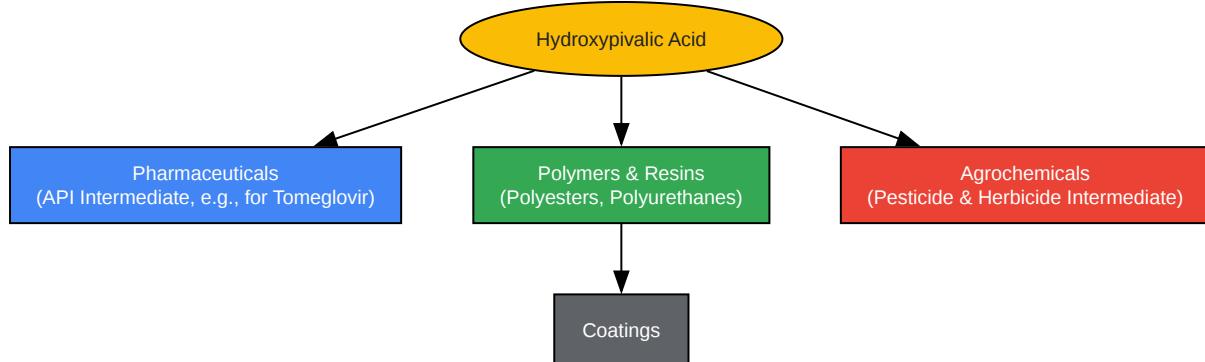
- Principle: An aldol reaction between isobutyraldehyde and formaldehyde produces an intermediate aldehyde, which is then oxidized to hydroxypivalic acid.
- Detailed Methodology:
 - Aldol Condensation: Isobutyraldehyde and formaldehyde are reacted in the presence of a catalyst, such as triethylamine, to form the aldol adduct.
 - Oxidation: The intermediate aldehyde from the first step is then oxidized to the carboxylic acid. This can be achieved using various oxidation catalysts, including metal oxides or

phosphotungstic acid.


- Optimization: Key reaction conditions such as temperature, pH, and catalyst loading are optimized to maximize yield and purity of the final product.

Other Reported Synthesis Methods

- Potassium Permanganate Oxidation: Hydroxypivalic acid can be synthesized by the oxidation of neopentyl glycol using potassium permanganate. However, this method is often associated with low yields.[11]
- Cannizzaro Reaction: The Cannizzaro reaction of hydroxypivalaldehyde can also produce hydroxypivalic acid. A significant drawback of this method is the co-production of molar equivalents of neopentyl glycol, making it less efficient from an industrial perspective.[11]


Visualizations: Synthesis Workflow and Applications

The following diagrams illustrate the key synthesis pathway and the primary applications of hydroxypivalic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of hydroxypivalic acid via oxidation.

[Click to download full resolution via product page](#)

Caption: Key industrial applications of hydroxypivalic acid.

Applications in Research and Drug Development

The bifunctional nature of hydroxypivalic acid makes it a valuable building block in chemical synthesis.[\[1\]](#)[\[3\]](#)

- **Pharmaceutical Intermediate:** It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#) For example, it is used in the creation of drugs like tomeglovir.[\[2\]](#) Its role is to be incorporated into the molecular structure of the final drug product.[\[1\]](#)
- **Polymer and Resin Synthesis:** In material science, hydroxypivalic acid is used in the production of polyesters and polyurethanes.[\[2\]](#)[\[3\]](#) The neopentyl structure contributes to enhanced properties such as hydrolytic resistance, durability, and adhesion in coatings and other materials.[\[3\]](#) Its ester, hydroxypivalic acid neopentyl glycol ester (HPN), is particularly important as a modifier in polyesters for various coatings, improving weatherability and flexibility.[\[13\]](#)[\[14\]](#)
- **Agrochemicals:** The compound serves as an intermediate in the synthesis of pesticides and herbicides.[\[2\]](#)[\[3\]](#)

Safety and Handling

According to available safety data, hydroxypivalic acid is considered to have low acute toxicity but requires careful handling.[1]

- Hazards: It can cause skin irritation and serious eye damage.[15] Contact with skin, eyes, or mucous membranes may lead to irritation.[1]
- Personal Protective Equipment (PPE): When handling, it is essential to wear suitable protective clothing, gloves, and tightly fitting safety goggles.[15][16]
- Handling: Use in a well-ventilated area and avoid the formation of dust and aerosols.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like oxidizing agents.[1][15]

Conclusion

Hydroxypivalic acid is a versatile chemical intermediate with a well-defined set of physicochemical properties. Its unique molecular structure provides stability and reactivity, making it a valuable component in the synthesis of pharmaceuticals, high-performance polymers, and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. CAS 4835-90-9: Hydroxypivalic acid | CymitQuimica [cymitquimica.com]
- 5. 3-Hydroxy-2,2-dimethylpropionic acid | C5H10O3 | CID 78548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydroxypivalic Acid | 4835-90-9 | TCI AMERICA [tcichemicals.com]
- 7. Hydroxypivalic acid - Wikidata [wikidata.org]
- 8. Hydroxypivalic acid [webbook.nist.gov]
- 9. 4835-90-9 CAS MSDS (3-Hydroxypivalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 3-Hydroxypivalic acid | 4835-90-9 [chemicalbook.com]
- 11. US5801276A - Process for the preparation of hydroxypivalic acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbino.com]
- 13. NEOPENTYL GLYCOL MONO(HYDROXYPIVALATE) | 1115-20-4 [amp.chemicalbook.com]
- 14. NEOPENTYL GLYCOL MONO(HYDROXYPIVALATE) | 1115-20-4 [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Hydroxypivalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184259#physicochemical-properties-of-hydroxypivalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com